molecular formula C8H13ClN4 B1427335 5-(Piperazin-1-yl)pyrimidine hydrochloride CAS No. 1429056-39-2

5-(Piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B1427335
CAS No.: 1429056-39-2
M. Wt: 200.67 g/mol
InChI Key: YBETUEKOSIAOLN-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C8H13ClN4. It is a derivative of pyrimidine and piperazine, and it is commonly used in scientific research due to its unique chemical properties .

Mechanism of Action

Target of Action

“5-(Piperazin-1-yl)pyrimidine hydrochloride” is a compound that contains a piperazine ring and a pyrimidine ring. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors . Pyrimidine derivatives, on the other hand, are often involved in nucleic acid synthesis and may interact with enzymes involved in these pathways .

Mode of Action

The mode of action of “this compound” would depend on its specific targets. If it interacts with GPCRs, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). If it interacts with enzymes involved in nucleic acid synthesis, it could inhibit these enzymes, affecting DNA or RNA synthesis .

Biochemical Pathways

Depending on its targets, “this compound” could affect various biochemical pathways. For example, if it interacts with serotonin receptors, it could affect mood and behavior. If it inhibits enzymes involved in nucleic acid synthesis, it could affect cell division and growth .

Pharmacokinetics

The pharmacokinetics of “this compound” would depend on various factors, including its chemical properties, how it’s administered, and how it’s metabolized by the body. Unfortunately, without specific studies, it’s difficult to predict these properties .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the specific cells or tissues it affects. These effects could range from changes in cell signaling and function to effects on cell growth and division .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect how the compound interacts with its targets and is metabolized by the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce piperazine derivatives .

Scientific Research Applications

5-(Piperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)pyrimidine: Similar in structure but lacks the hydrochloride group.

    4-(Piperazin-1-yl)pyrimidine: Similar in structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

5-(Piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity . This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .

Properties

IUPAC Name

5-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBETUEKOSIAOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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